1-bromohept-1-yne
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Overview
Description
1-Bromohept-1-yne is an organic compound with the molecular formula C7H11Br. It belongs to the class of alkynes, which are hydrocarbons containing a carbon-carbon triple bond. This compound is characterized by the presence of a bromine atom attached to a seven-carbon chain with a triple bond at the first carbon position.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromohept-1-yne can be synthesized through the reaction of hept-1-yne with hydrogen bromide in the presence of a catalyst such as benzyltrimethylammonium tribromide. The reaction typically takes place at room temperature and yields this compound as the main product. Another method involves the reaction of hept-1-yne with N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings to achieve the desired quality of this compound.
Chemical Reactions Analysis
Types of Reactions
1-Bromohept-1-yne undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.
Addition Reactions: The triple bond can participate in addition reactions with electrophiles or nucleophiles, leading to the formation of alkenes or other functionalized products.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form carbonyl compounds or reduction to form alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl or aryl halides, and the reactions are typically carried out in the presence of a base such as sodium hydride or potassium tert-butoxide.
Addition Reactions: Reagents such as hydrogen halides (e.g., HCl, HBr) or halogens (e.g., Br2) are used under mild conditions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Substitution Reactions: The major products are alkyl or aryl-substituted hept-1-ynes.
Addition Reactions: The major products are alkenes or dihalogenated compounds.
Oxidation and Reduction Reactions: The major products are carbonyl compounds or alkanes.
Scientific Research Applications
1-Bromohept-1-yne has several scientific research applications, including:
Organic Synthesis: It is used as a reagent for the synthesis of various organic compounds, including pharmaceuticals and bioactive molecules.
Material Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials.
Medicinal Chemistry: It serves as a precursor for the synthesis of potential drug candidates and therapeutic agents.
Environmental Research: The compound is studied for its potential impact on the environment and its role in the degradation of pollutants.
Mechanism of Action
The mechanism of action of 1-bromohept-1-yne involves its reactivity due to the presence of the bromine atom and the triple bondThe triple bond can participate in addition reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
1-Iodohept-1-yne: Similar to 1-bromohept-1-yne but contains an iodine atom instead of bromine.
1-Chlorohept-1-yne: Contains a chlorine atom instead of bromine.
1-Fluorohept-1-yne: Contains a fluorine atom instead of bromine.
Uniqueness of this compound
This compound is unique due to its balanced reactivity, making it a versatile reagent in organic synthesis. The bromine atom provides a good leaving group, while the triple bond offers multiple sites for chemical modifications. This combination of properties makes this compound a valuable compound in various scientific research applications.
Properties
CAS No. |
19821-84-2 |
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Molecular Formula |
C7H11Br |
Molecular Weight |
175.07 g/mol |
IUPAC Name |
1-bromohept-1-yne |
InChI |
InChI=1S/C7H11Br/c1-2-3-4-5-6-7-8/h2-5H2,1H3 |
InChI Key |
AIPBFVQVQASOGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CBr |
Purity |
95 |
Origin of Product |
United States |
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